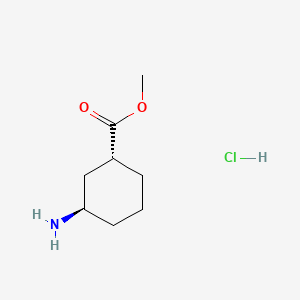
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride
Descripción general
Descripción
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is a chemical compound with the CAS Number: 1148122-15-9 and Linear Formula: C11H6Cl2N2O . It is used in scientific research and its unique properties allow it to be employed in diverse applications, ranging from drug synthesis to materials science.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is represented by the Linear Formula: C11H6Cl2N2O . More detailed structural information might be available in technical documents or peer-reviewed papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride include a molecular weight of 218.64 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 42.8 Ų .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
One of the fundamental applications of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is in chemical synthesis, where it acts as a precursor for the development of complex molecules. For instance, it undergoes ring transformations in reactions with nucleophiles, leading to the formation of derivatives like 4-amino-2-phenylpyrimidine. Such transformations are crucial for understanding reaction mechanisms and developing new synthetic routes (H. W. V. Meeteren & H. Plas, 2010).
Crystal Structure Analysis
The crystal structures of derivatives like 6-chloro-4-nitro-2-phenylpyrimidine have been determined using X-ray diffraction, providing insights into the effects of substituents on molecular geometry and intermolecular interactions. This research is invaluable for the design of new materials with desired physical and chemical properties (T. Rybalova et al., 2001).
Molecular Structure and Conformation
The molecular structure and conformation of related compounds, such as 2-chloro-1-phenylethanone, have been explored through techniques like gas-phase electron diffraction and theoretical calculations. Such studies provide a deeper understanding of molecular dynamics and are essential for the development of new chemical entities with specific biological or physical properties (K. Aarset & K. Hagen, 2005).
Ligand Exchange and Coordination Chemistry
Research on ligand exchange on metal complexes using derivatives of 2,2'-bipyrimidine, including phenyl-substituted variants, sheds light on coordination chemistry. Such studies are critical for the development of catalysts and materials with applications in organic synthesis, environmental remediation, and more (E. Riesgo et al., 2001).
Antimicrobial Activities
Derivatives of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride have been investigated for their antimicrobial activities. The synthesis of benzothiophene derivatives and their evaluation against various bacterial strains highlight the compound's potential as a scaffold for developing new antimicrobial agents (Gadada Aganagowda et al., 2012).
Mesomorphic Properties
The influence of spacer chain lengths and polar terminal groups on the mesomorphic properties of tethered 5-phenylpyrimidines demonstrates the compound's application in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Gundula F. Starkulla et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-2-phenylpyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVDCDXBHGPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677758 | |
| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |
CAS RN |
1148122-15-9 | |
| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)






![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)



